molecular formula C12H12N2O2 B2416681 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 51254-00-3

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2416681
CAS No.: 51254-00-3
M. Wt: 216.24
InChI Key: GZJKBFRZBMYLAV-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a dimethylamino methylene group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can be achieved through several methods. One common synthetic route involves the reaction of 2-phenyl-2-oxazoline with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions . The reaction typically requires heating at 80°C for 2.5 hours in the presence of polyphosphoric acid (PPA) as a catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can be compared with similar compounds such as 4-dimethylaminopyridine (DMAP) and other oxazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKBFRZBMYLAV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.